molecular formula C10H8ClF3N2O2 B2597661 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)azetidine-3-carboxylic acid CAS No. 1408103-81-0

1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)azetidine-3-carboxylic acid

Cat. No.: B2597661
CAS No.: 1408103-81-0
M. Wt: 280.63
InChI Key: DTFWTKVTHDOKPA-UHFFFAOYSA-N
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Description

The compound “1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)azetidine-3-carboxylic acid” is a chemical substance with the CAS Number: 914637-57-3 . Its molecular weight is 279.69 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H13ClF3N3/c1-7-6-18(3-2-16-7)10-9(12)4-8(5-17-10)11(13,14)15/h4-5,7,16H,2-3,6H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical and Chemical Properties Analysis

The compound has a molecular weight of 279.69 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

Synthesis and Functionalization

The compound is involved in the development of regioexhaustive functionalization strategies. Research by Cottet et al. (2004) has shown that chloro-, bromo-, and iodo(trifluoromethyl)pyridines can be converted into various carboxylic acids, demonstrating the versatility of these compounds in organic synthesis. This approach allows for selective deprotonation and subsequent carboxylation, highlighting the compound's utility in the synthesis of complex molecules (Cottet, Marull, Mongin, Espinosa, & Schlosser, 2004).

Medicinal Chemistry and Drug Discovery

In the domain of medicinal chemistry, the trifluoromethyl group in such compounds plays a significant role due to its electron-withdrawing properties and its ability to modulate the biological activity of pharmaceuticals. Meyer (2016) discussed the importance of fluorinated nitrogen heterocycles, including azetidines, in medicinal chemistry. These heterocycles serve as critical building blocks for complex structures and possess significant potential as parts of compounds oriented towards medicinal chemistry (Meyer, 2016).

Material Science and Other Applications

In material science, such compounds are explored for their potential in creating new materials with unique properties. For instance, the compound has been studied for its role in the synthesis of new pyrimidine-azetidinone analogues with potential applications in antioxidant, antimicrobial, and antitubercular activities. This demonstrates the compound's potential in contributing to the development of new materials and agents with specific biological activities (Chandrashekaraiah, Lingappa, Gowda, & Bhadregowda, 2014).

Safety and Hazards

The compound is labeled as an irritant . It’s recommended to wear protective gloves, clothing, and eye/face protection when handling it. If it comes into contact with skin, it should be washed off with plenty of soap and water .

Properties

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]azetidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClF3N2O2/c11-7-1-6(10(12,13)14)2-15-8(7)16-3-5(4-16)9(17)18/h1-2,5H,3-4H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTFWTKVTHDOKPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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